S-(2-Succinyl)cysteine (2SC), also known as S-(1,2-Dicarboxyethyl)cysteine (DCEC), is a post-translational modification of cysteine residues in proteins. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is formed through a Michael addition reaction between cysteine and fumarate, an intermediate of the Krebs cycle. [, , , , , , , , , , , , , , , , , , , , , , , , ] This irreversible modification [] is implicated in various pathological conditions, including diabetes, obesity, and cancer. [, , , , , , , , , , , , , , , , , , , , , , , , ] Research suggests that 2SC acts as a biomarker of mitochondrial stress, reflecting the accumulation of Krebs cycle intermediates and oxidative stress within cells. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its presence has been linked to the impairment of protein function and the development of various disease complications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
S-(2-Succinyl)cysteine is a novel chemical modification of cysteine residues in proteins, formed through the reaction of fumarate, an intermediate in the Krebs cycle, with cysteine. This compound has garnered attention due to its implications in various biological processes and potential roles in disease mechanisms. S-(2-succinyl)cysteine is recognized as a biomarker for certain pathological conditions, particularly those associated with metabolic dysregulation.
S-(2-Succinyl)cysteine is classified as a post-translational modification of proteins. It is specifically categorized under thiol modifications, which involve the addition of succinate groups to the thiol side chain of cysteine residues. The formation of this compound occurs predominantly in tissues exposed to elevated levels of fumarate, often associated with metabolic disorders such as fumarate hydratase deficiency and certain types of cancer .
The synthesis of S-(2-succinyl)cysteine primarily occurs through a Michael addition reaction between fumarate and cysteine. This process can be summarized as follows:
Quantitative analysis of S-(2-succinyl)cysteine can be achieved using advanced techniques such as liquid chromatography coupled with mass spectrometry, allowing for precise measurement in biological samples .
S-(2-Succinyl)cysteine has a distinct molecular structure characterized by:
The presence of the succinyl group enhances the hydrophilicity of the molecule, which may influence its interactions with other biomolecules .
S-(2-Succinyl)cysteine can participate in various chemical reactions:
These reactions underscore the dynamic nature of S-(2-succinyl)cysteine within cellular environments.
The mechanism by which S-(2-succinyl)cysteine exerts its biological effects involves several processes:
These properties are critical for understanding its behavior in biological systems and potential therapeutic applications.
S-(2-Succinyl)cysteine has several significant scientific applications:
The ongoing research into S-(2-succinyl)cysteine continues to reveal its importance in biochemistry and medicine, highlighting its potential as both a diagnostic marker and a therapeutic target.
S-(2-Succinyl)cysteine (2SC) arises from a spontaneous Michael addition reaction between fumarate (an α,β-unsaturated dicarboxylic acid) and the thiol group of cysteine residues in proteins. This reaction occurs at physiological pH (7.0–7.4) without enzymatic catalysis. Fumarate acts as an endogenous electrophile, with its double bond attacked by the nucleophilic thiolate anion (Cys-S⁻) to form a stable thioether adduct [1] [4]. The reaction irreversibly modifies protein structure:
Fumarate + Protein-Cys → S-(2-succinyl)-Protein
This modification, termed "succination," distinguishes itself from enzymatic succinylation (which forms amide/ester bonds) by targeting cysteine residues exclusively [4] [9]. Evidence confirms fumarate—not succinate—as the reactive Krebs cycle intermediate, as demonstrated by its capacity to inactivate glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in vitro [1] [2].
The kinetics of 2SC formation are governed by three key factors:
Table 1: Parameters Governing 2SC Formation Kinetics
Parameter | Effect on Reaction Rate | Experimental Evidence |
---|---|---|
pH increase (6→8) | 10-fold acceleration | Enhanced thiolate formation at alkaline pH [5] |
[Fumarate] (5→50 mM) | Linear rate increase | GAPDH inactivation studies [2] |
Temperature (25→37°C) | Moderate acceleration | In vitro albumin succination [1] |
Not all cysteine residues are equally susceptible to succination. Computational analyses of 182 experimentally verified 2SC sites reveal distinct structural determinants [10]:
Proteins with functional cysteines in metabolic pathways (e.g., GAPDH, aconitase, actin) are overrepresented in the "succinated proteome" [3] [10]. This specificity explains why 2SC formation inhibits enzymes like GAPDH—modification of Cys-149 disrupts its catalytic triad [2].
Table 2: Structural Features of Nucleophilic Cysteine Residues Vulnerable to Succination
Feature | Prevalence in 2SC Sites | Example Protein Targets |
---|---|---|
Surface accessibility | >90% | Albumin, Collagen [1] |
Active-site localization | 65% | GAPDH, Aconitase [2] [10] |
Low pKa (<7.0) | 78% | GAPDH Cys-149 [2] |
Proximal basic residues | 41% | ATP synthase subunits [10] |
Succination exhibits compartment-specific patterns driven by fumarate dynamics and proteomic differences:
Consequence: Aconitase inhibition disrupts iron metabolism and amplifies oxidative stress [3] [7].
Cytosolic Proteins:
Table 3: Compartment-Specific Succination Patterns
Parameter | Mitochondrial Proteins | Cytosolic Proteins |
---|---|---|
Fumarate concentration | High (0.1–0.5 mM) | Low (<0.05 mM) [2] |
Primary targets | Aconitase, HSP70, DLST | GAPDH, Actin, Tubulin [2] [10] |
Functional impact | TCA cycle disruption, ROS accumulation | Glycolysis inhibition, cytoskeletal dysfunction |
Disease correlation | Hereditary leiomyomatosis, renal cancer | Diabetes, obesity [4] [10] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9